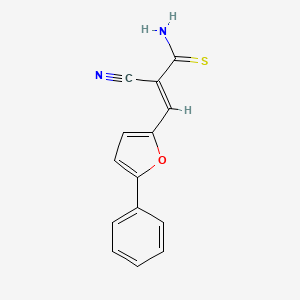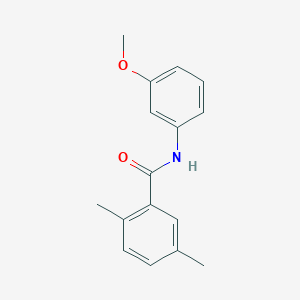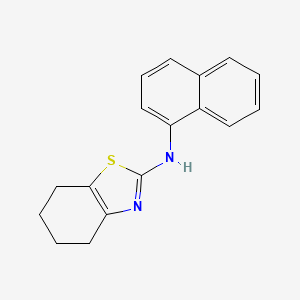![molecular formula C15H22N2O3S B5725563 N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as MS-222, is a widely used anesthetic agent in aquatic animals. It is a water-soluble, white crystalline powder that is commonly used in laboratory experiments to anesthetize fish and amphibians. MS-222 is a safe and effective anesthetic that has been used for many years in the field of aquatic animal research.
Wirkmechanismus
MS-222 works by blocking the nerve impulses that transmit pain signals to the brain. It does this by binding to the ion channels in the cell membrane, which prevents the flow of ions across the membrane. This leads to a loss of sensation and muscle function in the animal.
Biochemical and Physiological Effects:
MS-222 has been shown to have a number of biochemical and physiological effects on aquatic animals. These include changes in blood chemistry, heart rate, and respiration rate. MS-222 has also been shown to have an impact on the immune system of fish and amphibians, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MS-222 is that it is a safe and effective anesthetic for aquatic animals. It is also relatively easy to administer and does not require specialized equipment. However, one of the limitations of MS-222 is that it can be toxic to some species of fish and amphibians, particularly at high concentrations. It is also important to note that the use of MS-222 can impact the results of certain experiments, particularly those related to behavior and physiology.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the use of MS-222. These include:
1. Development of alternative anesthetics that are safer and more effective for use in aquatic animals.
2. Investigation into the long-term effects of MS-222 on the health and well-being of fish and amphibians.
3. Development of new methods for administering MS-222 that reduce the risk of toxicity and other adverse effects.
4. Investigation into the impact of MS-222 on the immune system of fish and amphibians, and the potential for using MS-222 as an immunomodulatory agent.
5. Development of new protocols for using MS-222 in laboratory experiments, including guidelines for dosing and monitoring of animals.
In conclusion, MS-222 is a widely used anesthetic in aquatic animal research. It is safe and effective, although it has some limitations and potential toxic effects. Further research is needed to fully understand the biochemical and physiological effects of MS-222, and to develop new and improved methods for its use in laboratory experiments.
Synthesemethoden
MS-222 is synthesized by reacting p-toluenesulfonyl chloride with N-phenylethanolamine in the presence of a base. The resulting product is then reacted with 4-methylpiperidine and sodium hydride to form MS-222.
Wissenschaftliche Forschungsanwendungen
MS-222 is commonly used in scientific research to anesthetize fish and amphibians for various experiments. It is particularly useful in experiments where the animal needs to be immobilized or sedated for a long period of time. MS-222 is also used in the transportation of live fish and amphibians, as it helps to reduce stress and prevent injury during transport.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-16(11-9-13)15(18)12-17(21(2,19)20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRAKYOMGFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)




![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)


![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)